molecular formula C9H9N2+ B372801 6-Methyl-1,6-naphthyridin-6-ium

6-Methyl-1,6-naphthyridin-6-ium

Katalognummer: B372801
Molekulargewicht: 145.18g/mol
InChI-Schlüssel: SDJRJYIVLXYOAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methyl-1,6-naphthyridin-6-ium is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound has a molecular formula of C9H9N2 and a molecular weight of 145.18 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1,6-naphthyridin-6-ium typically involves the reaction of ketones, malononitrile, and amines. One method involves grinding these reactants in a mortar at room temperature for 5–7 minutes, yielding 1,2-dihydro[1,6]-naphthyridine derivatives in high yields (90–97%) . This solvent-free and catalyst-free method is considered environmentally friendly.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of green chemistry and efficient synthetic routes are likely applied. This includes minimizing the use of toxic solvents and reagents, and optimizing reaction conditions to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methyl-1,6-naphthyridin-6-ium undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction may produce naphthyridine hydrides.

Wissenschaftliche Forschungsanwendungen

Eigenschaften

Molekularformel

C9H9N2+

Molekulargewicht

145.18g/mol

IUPAC-Name

6-methyl-1,6-naphthyridin-6-ium

InChI

InChI=1S/C9H9N2/c1-11-6-4-9-8(7-11)3-2-5-10-9/h2-7H,1H3/q+1

InChI-Schlüssel

SDJRJYIVLXYOAD-UHFFFAOYSA-N

SMILES

C[N+]1=CC2=C(C=C1)N=CC=C2

Kanonische SMILES

C[N+]1=CC2=C(C=C1)N=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.